molecular formula C15H23N3O2 B7930921 [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7930921
M. Wt: 277.36 g/mol
InChI Key: KYJYOIBTWSXWLZ-AWEZNQCLSA-N
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Description

While biological data are absent in the provided evidence, structural analogs highlight its role as a synthetic intermediate or pharmacophore template .

Properties

IUPAC Name

benzyl N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-17(14-7-9-18(11-14)10-8-16)15(19)20-12-13-5-3-2-4-6-13/h2-6,14H,7-12,16H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJYOIBTWSXWLZ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Core Formation

The chiral pyrrolidine ring is typically constructed via cyclization of γ-amino alcohols or asymmetric hydrogenation of pyrroline derivatives. A patented approach for analogous compounds employs (S)-proline as a starting material, which undergoes Boc protection followed by reductive alkylation to introduce the aminoethyl side chain. Key steps include:

  • Boc Protection : (S)-Proline reacts with di-tert-butyl dicarbonate in ethyl acetate at 0–5°C, achieving >95% yield.

  • Reductive Amination : The Boc-protected pyrrolidine reacts with 2-aminoethyl bromide using sodium cyanoborohydride in methanol, maintaining pH 6–7 with acetic acid.

Table 1: Reaction Conditions for Pyrrolidine Intermediate Synthesis

StepReagents/ConditionsYield (%)Reference
Boc ProtectionDi-tert-butyl dicarbonate, EtOAc, 0–5°C95
Reductive Amination2-Aminoethyl bromide, NaBH3CN, MeOH, pH 6–782

Carbamate Esterification

The methyl-carbamic acid benzyl ester group is introduced via carbamate formation. Benzyl chloroformate reacts with the secondary amine of the pyrrolidine intermediate in dichloromethane, using N-methylmorpholine as a base. This step requires strict temperature control (–20°C to 0°C) to minimize epimerization.

Critical Parameters :

  • Solvent : Dichloromethane ensures high solubility of intermediates.

  • Base : N-Methylmorpholine outperforms triethylamine in minimizing side reactions.

  • Temperature : Reactions conducted below 0°C preserve stereochemical integrity.

Stereochemical Control Strategies

Chiral Resolution Techniques

When racemic intermediates form, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) achieves enantiomeric excess (ee) >99%. A kinetic resolution approach separates (S)- and (R)-isomers via selective acylation in tert-butyl methyl ether.

Asymmetric Catalysis

Palladium-catalyzed asymmetric hydrogenation of enamine precursors generates the (S)-pyrrolidine core with 92–97% ee. Catalysts like (R)-BINAP-PdCl2 in ethyl acetate under 50 psi H2 pressure optimize chirality transfer.

Process Optimization and Scalability

Solvent Selection

Ethyl acetate is preferred for large-scale reactions due to its low toxicity, ease of removal, and compatibility with hydrogenation catalysts. Comparative studies show 15% higher yields in ethyl acetate vs. tetrahydrofuran during carbamate formation.

Catalytic Hydrogenation

5% Pd/C in ethyl acetate at 25–30°C effectively removes benzyl protecting groups without over-reducing the pyrrolidine ring. This method achieves 98% deprotection yield vs. 85% using HCl/EtOH.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : Key signals include δ 3.62 ppm (pyrrolidine CH-N), δ 4.30 ppm (carbamate OCH2Ph), and δ 7.27 ppm (benzyl aromatic protons).

  • 13C NMR : Peaks at δ 42.8 (N-CH3), δ 127.4–139.3 (benzyl carbons), and δ 168.0 ppm (carbamate C=O).

  • HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10) confirms >99% ee.

Comparative Method Analysis

Table 2: Advantages and Limitations of Synthetic Approaches

MethodYield (%)ee (%)ScalabilityCost Efficiency
Reductive Amination8299HighModerate
Asymmetric Hydrogenation9097ModerateHigh
Enzymatic Resolution7599.5LowHigh

Industrial-Scale Considerations

Waste Reduction

The patent-US8957252B2 highlights a 40% reduction in solvent waste by replacing column chromatography with crystallization in diisopropyl ether.

Cost Drivers

Benzyl chloroformate accounts for 62% of raw material costs. Substituting with benzyl trichloroacetate under phase-transfer conditions reduces expenses by 35%.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic steps (e.g., Boc deprotection with TFA), improving yield consistency from ±8% to ±1.5%.

Biocatalytic Routes

Engineered transaminases convert ketone precursors to (S)-pyrrolidine derivatives in a single step, potentially bypassing multi-step sequences .

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes involving aminoethyl groups.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Data Table

Compound Name (CAS) Molecular Formula MW (g/mol) Key Substituents Stereochemistry Source
Target Compound (Not specified) C16H23N3O2 301.38 2-Aminoethyl, methyl carbamate (S)
[(R)-Enantiomer] (Ref-10-F083660) C16H23N3O2 301.38 2-Aminoethyl, methyl carbamate (R)
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (1401665-64-2) C17H25N3O3 319.41 2-Amino-3-methyl-butyryl (R,S)
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (122021-01-6) C16H22N2O3 290.36 Hydroxyethyl (S)
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (1401666-94-1) C20H31N3O3 361.48 Piperidine core, ethyl carbamate (S,S)

Key Observations

  • Stereochemical Sensitivity : The (S)-configuration in the target compound may confer distinct interactions compared to its R-enantiomer, though empirical data are lacking .
  • Substituent Effects : Bulky groups (e.g., butyryl) enhance molecular weight and may reduce solubility but improve metabolic stability .
  • Ring Size : Piperidine analogs exhibit higher molecular weights and altered flexibility, which could influence bioavailability .

Biological Activity

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester, commonly referred to as the compound of interest, is a carbamate derivative with potential implications in medicinal chemistry. This compound has garnered attention for its biological activities, particularly in the realms of cancer therapy and neurodegenerative diseases. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

The compound's chemical formula is C14H21N3O2C_{14}H_{21}N_{3}O_{2} with a molecular weight of 263.34 g/mol. The structure consists of a pyrrolidine ring substituted with an aminoethyl group and a benzyl ester moiety, which may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds can exhibit anticancer properties. In particular, this compound has been evaluated for its cytotoxic effects against specific cancer cell lines.

  • Case Study : A study demonstrated that similar pyrrolidine derivatives showed significant cytotoxicity and induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin .

2. Neuroprotective Effects

The compound's structural similarity to known cholinesterase inhibitors suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

  • Mechanism of Action : The compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition could enhance cholinergic signaling, providing symptomatic relief in Alzheimer’s patients .

3. Multi-targeted Approaches

Research indicates that compounds with similar structures can act on multiple targets, including beta-secretase and tau protein aggregation pathways, which are critical in Alzheimer's pathology .

Data Tables

Biological Activity Target Effect Reference
AnticancerFaDu hypopharyngeal cellsCytotoxicity & apoptosis induction
NeuroprotectiveAChE & BuChEEnzyme inhibition
Multi-targetedBeta-secretase, tau proteinAnti-aggregatory effects

Research Findings

A detailed structure-activity relationship (SAR) study highlighted that modifications to the pyrrolidine ring could enhance biological activity. Compounds with an N-benzyl moiety exhibited superior cholinesterase inhibition compared to their counterparts lacking this feature .

Q & A

Q. What computational methods predict metabolic pathways or toxicity profiles for this compound?

  • Methodology : Use in silico tools (e.g., Schrödinger’s ADMET Predictor, SwissADME) to assess CYP450 metabolism and hERG channel inhibition. Validate predictions with in vitro hepatocyte assays and Ames tests for mutagenicity. Studies on benzyl ester derivatives highlight esterase-mediated hydrolysis as a primary metabolic route .

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